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molecular formula C8H8N2O4 B2539041 3-(5-Nitropyridin-2-yl)propanoic acid CAS No. 119711-30-7

3-(5-Nitropyridin-2-yl)propanoic acid

Cat. No. B2539041
M. Wt: 196.162
InChI Key: CKNRIXTYAIWEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04902698

Procedure details

A solution of 3-(5-nitropyrid-2-yl)propionic acid (4.50 g) in ethanol (140 ml) containing 10% palladium on carbon (0.45 g) was shaken under an atmosphere of hydrogen at 3.4 atmospheres pressure for 1.5 hours. The catalyst was removed by filtration and the filtrate was evaporated to dryness. The residue was recrystallised from acetonitrile to give the title compound (3.43 g) m.p. 118°-120° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[N:8][CH:9]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)CCC(=O)O
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.45 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was shaken under an atmosphere of hydrogen at 3.4 atmospheres pressure for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from acetonitrile

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC=1C=CC(=NC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.43 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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